molecular formula C18H19N5O3S B2927491 N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 892079-36-6

N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2927491
CAS No.: 892079-36-6
M. Wt: 385.44
InChI Key: QVAVYYMAZHTVSG-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the nitrogen terminus. A sulfanyl (-S-) bridge connects the propanamide to a 1,2,3,4-tetrazole ring, which is further substituted with a 4-methoxyphenyl group at the 1-position. The dual 4-methoxyphenyl groups may influence lipophilicity and receptor interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-15-7-3-13(4-8-15)19-17(24)11-12-27-18-20-21-22-23(18)14-5-9-16(26-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAVYYMAZHTVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound A : N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide ()

  • Heterocycle : 1,2,4-Oxadiazole (vs. tetrazole in the target compound).
  • Substituents : 3-Methoxyphenyl on oxadiazole (vs. 4-methoxyphenyl on tetrazole).
  • Impact : Oxadiazoles are less acidic than tetrazoles, which may reduce hydrogen-bonding capacity and alter pharmacokinetics.

Compound B : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

  • Heterocycle : Tetrazole (same as target).
  • Substituents : 4-Fluorophenyl on propanamide (vs. 4-methoxyphenyl in target).
  • Impact : Fluorine’s electronegativity may enhance metabolic resistance but reduce lipophilicity compared to methoxy groups .

Substituent Position and Functional Group Effects

Compound C : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()

  • Heterocycle : Triazolone (vs. tetrazole).
  • Substituents : Ethyl-linked 4-methoxyphenyl (vs. direct sulfanyl linkage).
  • Impact : Triazolones exhibit diverse bioactivities (e.g., antimicrobial, antitumor) but may have lower stability than tetrazoles .

Compound D : 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide ()

  • Heterocycle : Pyrazole (vs. tetrazole).
  • Substituents : N-hydroxy-N-methylpropanamide (vs. unmodified propanamide).
  • Impact : Hydroxy and methyl groups may alter solubility and binding kinetics .

Pharmacological and Physicochemical Properties

Compound Heterocycle Key Substituents Molecular Weight H-Bond Donors/Acceptors Reported Activities
Target Compound Tetrazole Dual 4-methoxyphenyl ~425.4 g/mol* 2 / 6 Potential bioisostere
Compound A () 1,2,4-Oxadiazole 3-Methoxyphenyl ~394.4 g/mol 1 / 5 Not specified
Compound B () Tetrazole 4-Fluorophenyl 341.3 g/mol 2 / 6 Antihypertensive candidate
Compound C () Triazolone Ethyl-4-methoxyphenyl ~353.4 g/mol 2 / 4 Antimicrobial, antitumor

*Calculated based on molecular formula.

Biological Activity

N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity based on various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 4-methoxyaniline. The key steps include the formation of the tetrazole ring and the introduction of the sulfanyl group. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity.

Biological Activity Overview

Research has indicated that compounds related to this compound exhibit various biological activities:

Antiparasitic Activity

One study evaluated a related compound, N-(4-methoxyphenyl)pentanamide, against Toxocara canis, showing significant antiparasitic effects. The results indicated that this derivative affected the viability of parasites in a time- and concentration-dependent manner while demonstrating lower cytotoxicity compared to established anthelmintics like albendazole .

Antioxidant and Anticancer Properties

Another investigation focused on derivatives containing similar structural motifs. These compounds were tested for antioxidant activity using the DPPH radical scavenging method. The results showed that some derivatives had antioxidant activity higher than ascorbic acid. Furthermore, anticancer assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that certain derivatives exhibited significant cytotoxicity, particularly against U-87 cells .

Case Studies

  • Antiparasitic Effects : In vitro studies demonstrated that exposure to N-(4-methoxyphenyl)pentanamide led to immobilization of T. canis larvae after 48 hours at a concentration of 50 μM. This suggests a slower onset of action compared to albendazole but significant efficacy nonetheless .
  • Cytotoxicity Assessment : When tested on human (SH-SY5Y) and monkey (Vero) cell lines, N-(4-methoxyphenyl)pentanamide showed reduced cytotoxicity compared to albendazole, indicating its potential as a safer alternative in therapeutic applications .

Data Tables

Activity Compound IC50 (μM) Selectivity Index
AntiparasiticN-(4-methoxyphenyl)pentanamide50 (after 72h)>10
AntioxidantVarious derivativesVariesN/A
CytotoxicityAlbendazole~30% reductionLow
N-(4-methoxyphenyl)pentanamideMinimalHigh

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